molecular formula C15H21NO2 B1600623 (R)-Ethyl 3-benzylpiperidine-3-carboxylate CAS No. 170844-43-6

(R)-Ethyl 3-benzylpiperidine-3-carboxylate

Cat. No.: B1600623
CAS No.: 170844-43-6
M. Wt: 247.33 g/mol
InChI Key: PSRCBRFNAHXZGZ-OAHLLOKOSA-N
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Description

(R)-Ethyl 3-benzylpiperidine-3-carboxylate is a chemical compound with the molecular formula C15H22O2N1. It is a derivative of piperidine, featuring a benzyl group attached to the third carbon of the piperidine ring and an ethyl ester group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-Ethyl 3-benzylpiperidine-3-carboxylate typically involves the following steps:

  • Benzyl Protection: The starting material, piperidine, is benzyl-protected to prevent unwanted side reactions.

  • Esterification: The protected piperidine undergoes esterification with ethyl chloroformate in the presence of a base such as triethylamine.

  • Hydrolysis and Deprotection: The resulting ester is then hydrolyzed and the benzyl protecting group is removed to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: (R)-Ethyl 3-benzylpiperidine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid.

  • Reduction: Reduction of the ester group can produce the corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Benzaldehyde, Benzoic acid

  • Reduction: Ethyl 3-benzylpiperidine-3-hydroxylate

  • Substitution: Various piperidine derivatives

Scientific Research Applications

(R)-Ethyl 3-benzylpiperidine-3-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting neurological disorders.

  • Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which (R)-Ethyl 3-benzylpiperidine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and target system.

Comparison with Similar Compounds

(R)-Ethyl 3-benzylpiperidine-3-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperidine derivatives, Benzylpiperidine derivatives, Ethyl ester derivatives

  • Uniqueness: The presence of the benzyl group and the specific esterification pattern distinguishes this compound from others in its class.

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Properties

IUPAC Name

ethyl (3R)-3-benzylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRCBRFNAHXZGZ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(CCCNC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441127
Record name (R)-Ethyl 3-benzylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170844-43-6
Record name (R)-Ethyl 3-benzylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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